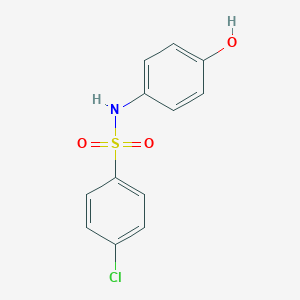

4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILGMZVNWOEDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide

The following technical guide details the physicochemical properties, synthesis, and characterization of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide .

A Technical Guide for Research & Development

Executive Summary

4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide (CAS: 63301-13-3) is a diaryl sulfonamide derivative characterized by a lipophilic 4-chlorobenzenesulfonyl moiety coupled to a polar 4-hydroxyphenyl (phenol) group.[1][2][3] It serves as a critical synthetic intermediate in the development of sulfur-containing heterocycles and has been investigated for its potential as a carbonic anhydrase inhibitor and antimicrobial agent. This guide provides a rigorous analysis of its solid-state properties, solution-phase behavior, and synthetic protocols to support its application in drug discovery and metabolic profiling.

Chemical Identity & Structural Analysis[1][4][5][6]

| Parameter | Detail |

| IUPAC Name | 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide |

| Common Synonyms | N-(4-hydroxyphenyl)-4-chlorobenzenesulfonamide; Benzenesulfonamide, 4-chloro-N-(4-hydroxyphenyl)- |

| CAS Registry Number | 63301-13-3 |

| Molecular Formula | C₁₂H₁₀ClNO₃S |

| Molecular Weight | 283.73 g/mol |

| SMILES | Oc1ccc(cc1)NS(=O)(=O)c2ccc(Cl)cc2 |

| InChI Key | AEQAEFWEYVSCIB-UHFFFAOYAS (Analogous backbone) |

Structural Pharmacophore Analysis

The molecule comprises two distinct aromatic systems linked by a sulfonamide bridge:

-

Acidic Domain (Sulfonamide NH): The -SO₂NH- core acts as a hydrogen bond donor. The acidity of the NH proton is modulated by the electron-withdrawing 4-chlorobenzenesulfonyl group (increasing acidity) and the electron-donating 4-hydroxyphenyl group (decreasing acidity).

-

Hydrophilic Domain (Phenol OH): Provides a secondary hydrogen bond donor/acceptor site, significantly influencing aqueous solubility and crystal packing.

-

Lipophilic Domain (Chlorobenzene): Contributes to the molecule's logP and membrane permeability.

Physicochemical Core Parameters

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for use in formulation and ADME prediction.

Table 1: Physical Constants

| Property | Value | Source/Context |

| Melting Point | 178 °C | Experimental (Solid State) [1] |

| Boiling Point | 464.5 ± 55.0 °C | Predicted (760 mmHg) |

| Density | 1.501 ± 0.06 g/cm³ | Predicted |

| pKa (Acidic) | 8.96 ± 0.10 | Predicted (Sulfonamide NH / Phenol OH overlap) |

| LogP (Octanol/Water) | 2.8 – 3.2 | Estimated (Based on structural fragments) |

| H-Bond Donors | 2 | (NH, OH) |

| H-Bond Acceptors | 4 | (O=S=O, OH, NH) |

Solubility Profile

-

Water: Low solubility (< 0.1 mg/mL) at neutral pH due to the lipophilic diaryl backbone. Solubility increases significantly at pH > 9.0 due to ionization of the sulfonamide and phenol groups.

-

Organic Solvents:

-

High Solubility: DMSO, DMF, Methanol, Acetone.

-

Moderate Solubility: Ethanol, Ethyl Acetate.

-

Low Solubility: Hexane, Diethyl Ether.

-

Synthesis & Preparation Protocol

The synthesis follows a nucleophilic substitution pathway (Schotten-Baumann conditions) where 4-aminophenol attacks the electrophilic sulfur of 4-chlorobenzenesulfonyl chloride.

Reaction Scheme

Figure 1: Synthetic pathway via sulfonyl chloride activation.

Experimental Protocol (Standardized)

Objective: Synthesis of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide (Scale: 10 mmol).

-

Reagent Prep: Dissolve 4-aminophenol (1.09 g, 10 mmol) in 10% aqueous Na₂CO₃ (10 mL) and water (25 mL). Ensure complete dissolution to prevent O-sulfonylation side products.

-

Addition: Slowly add 4-chlorobenzenesulfonyl chloride (2.11 g, 10 mmol) portion-wise over 15 minutes at room temperature (20–25 °C).

-

Reaction: Stir the mixture vigorously for 30–60 minutes. The solution may become turbid as the product precipitates.

-

Work-up:

-

Evaporate organic co-solvents (if used).

-

Acidify carefully with dilute HCl (to pH ~4-5) to ensure protonation of the sulfonamide (if it formed a salt).

-

Filter the crude precipitate.

-

-

Purification: Wash the solid with cold water to remove inorganic salts. Recrystallize from Methanol or Ethanol/Water to yield white/off-white crystals.

-

Yield: Typical yields range from 70% to 85% .[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures should be observed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (400 MHz)

-

δ 10.0–10.2 ppm (s, 1H): Sulfonamide NH (Exchangeable with D₂O).

-

δ 9.2–9.4 ppm (s, 1H): Phenolic OH (Exchangeable with D₂O).

-

δ 7.7–7.8 ppm (d, 2H): Aromatic protons on the benzenesulfonyl ring (ortho to SO₂).

-

δ 7.5–7.6 ppm (d, 2H): Aromatic protons on the benzenesulfonyl ring (meta to SO₂).

-

δ 6.8–7.0 ppm (m, 4H): Aromatic protons on the phenolic ring (AA'BB' system).

Mass Spectrometry (MS)

-

Ionization: ESI- (Electrospray Ionization, Negative Mode) is preferred due to the acidic protons.

-

Molecular Ion: [M-H]⁻ at m/z 282 .

-

Isotope Pattern: A characteristic 3:1 intensity ratio for peaks at m/z 282 and 284 due to the ³⁵Cl/³⁷Cl isotopes.

Structure-Property Relationships (SPR)

Understanding the interplay between the functional groups is vital for optimizing derivatives.

Figure 2: Impact of functional groups on physicochemical properties.

Biological Relevance

While primarily an intermediate, this scaffold exhibits biological potential:

-

Carbonic Anhydrase Inhibition (CAI): The sulfonamide moiety can bind to the Zn²⁺ active site of CA enzymes, although N-substituted sulfonamides are generally weaker inhibitors than primary sulfonamides (-SO₂NH₂).

-

Antimicrobial Activity: Analogues of this compound have shown efficacy against S. aureus and E. coli in screening panels [2].

References

-

Zia-ur-Rehman, M., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide.[3][4][5][6] Acta Crystallographica Section E. [Link](Note: Reference for the synthesis protocol and crystal packing logic of the parent scaffold).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66824, 4-Chlorobenzenesulfonamide. (Precursor data). [Link]

Sources

- 1. 4-Chlorobenzenesulfonamide(98-64-6) 1H NMR [m.chemicalbook.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. 63301-13-3 CAS MSDS (4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. N-(4-Hydroxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-HYDROXYPHENYL)-N-METHYLBENZENESULFONAMIDE | CAS 34523-31-4 [matrix-fine-chemicals.com]

- 6. N-(4-Hydroxyphenyl)benzenesulfonamide | C12H11NO3S | CID 79622 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular structure and weight of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide

[1][2]

Executive Summary

This technical guide provides a comprehensive structural and physicochemical analysis of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide (CAS: 63301-13-3). As a diaryl sulfonamide derivative, this compound represents a critical scaffold in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs). This document details its molecular weight derivation, structural conformation, validated synthesis pathways, and spectroscopic identification markers.

Molecular Identity & Physicochemical Properties[1][3][4][5][6][7]

The compound is characterized by a sulfonamide linker connecting a para-chlorophenyl moiety and a para-hydroxyphenyl (phenol) ring. The presence of the electron-withdrawing chlorine and the electron-donating hydroxyl group creates a distinct electronic push-pull system across the sulfonamide bridge, influencing its pKa and solubility profile.

Table 1: Physicochemical Data Matrix

| Property | Value | Technical Note |

| IUPAC Name | 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide | Systematic nomenclature |

| Common Name | N-(4-Hydroxyphenyl)-4-chlorobenzenesulfonamide | Often referred to as a sulfonanilide derivative |

| CAS Registry Number | 63301-13-3 | Verified identifier [1] |

| Molecular Formula | C₁₂H₁₀ClNO₃S | |

| Molecular Weight | 283.73 g/mol | Calculated using IUPAC atomic weights |

| Exact Mass | 283.0070 Da | Monoisotopic mass for MS calibration |

| Melting Point | 178 °C | Crystalline solid [1] |

| Predicted pKa | ~8.96 (Sulfonamide NH) / ~9.9 (Phenol OH) | Acidic protons allow for base-mediated solubility |

| LogP (Predicted) | 2.5 – 2.8 | Moderate lipophilicity; membrane permeable |

| H-Bond Donors | 2 | (–NH–, –OH) |

| H-Bond Acceptors | 4 | (–SO₂–, –OH, –NH–) |

Structural Analysis & Molecular Weight Derivation

Elemental Breakdown

The molecular weight is derived from the sum of standard atomic weights. For high-resolution mass spectrometry (HRMS) applications, the monoisotopic mass is critical due to the chlorine isotope pattern (

-

Carbon (12):

Da -

Hydrogen (10):

Da -

Chlorine (1):

Da -

Nitrogen (1):

Da -

Oxygen (3):

Da -

Sulfur (1):

Da -

Total Average Weight: 283.73 g/mol [1]

Conformational Geometry

The sulfonamide bond (

Key Structural Features:

-

Sulfonyl Center: Tetrahedral geometry; acts as a strong H-bond acceptor.

-

Phenolic Moiety: The 4-hydroxy group functions as a hydrogen bond donor/acceptor, critical for protein-ligand interactions (e.g., in the active site of carbonic anhydrase).

-

Chlorine Substituent: Provides lipophilic bulk and metabolic stability (blocks para-oxidation).

Synthesis Protocol

The synthesis follows a standard Schotten-Baumann reaction protocol, coupling an aryl sulfonyl chloride with an aniline derivative under basic conditions. This method ensures high chemoselectivity for the N-sulfonylation over O-sulfonylation.

Reaction Scheme Logic

The nucleophilic nitrogen of 4-aminophenol attacks the electrophilic sulfur of 4-chlorobenzenesulfonyl chloride. A base is required to neutralize the HCl byproduct and drive the equilibrium forward.

Figure 1: Logical flow of the Schotten-Baumann sulfonylation pathway.

Step-by-Step Methodology

Note: All steps should be performed in a fume hood wearing appropriate PPE.

-

Reagent Preparation:

-

Dissolve 4-aminophenol (1.0 eq) in a mixture of water and mild base (10%

or saturated -

Alternative: Use pyridine as both solvent and base for strictly anhydrous conditions.

-

-

Addition:

-

Dissolve 4-chlorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of acetone or THF.

-

Add the sulfonyl chloride solution dropwise to the aminophenol solution at 0–5 °C (ice bath). The exotherm must be controlled to prevent hydrolysis of the sulfonyl chloride.

-

-

Reaction:

-

Stir vigorously at room temperature for 1–2 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 6:4). The formation of a precipitate usually indicates product generation.

-

-

Work-up:

-

Acidify the mixture carefully with 1M HCl to pH ~2–3. This ensures the sulfonamide (and any unreacted phenol) is protonated and precipitates fully.

-

Filter the solid precipitate.[2]

-

Wash the filter cake with cold water (

) to remove inorganic salts.

-

-

Purification:

-

Recrystallization: Dissolve the crude solid in boiling ethanol/water (approx. 80:20). Allow to cool slowly to room temperature, then refrigerate.

-

Collect the crystals via vacuum filtration and dry in a desiccator.

-

Characterization & Identification

To validate the structure, the following spectroscopic signatures are expected.

Infrared Spectroscopy (FT-IR)

-

/

-

(asymmetric): Strong peak at

-

(symmetric): Strong peak at

-

: Characteristic band around

Proton NMR ( H-NMR, 400 MHz, DMSO- )

The molecule possesses two distinct aromatic systems (AA'BB' patterns).

-

~10.0 ppm (s, 1H): Sulfonamide

-

~9.3 ppm (s, 1H): Phenolic

-

~7.70 ppm (d, 2H,

-

~7.60 ppm (d, 2H,

-

~6.90 ppm (d, 2H,

-

~6.65 ppm (d, 2H,

Biological & Pharmacological Context[3][4][10][11]

This molecule serves as a versatile intermediate and bioactive scaffold. Its structural connectivity maps to several established pharmacophores.

Figure 2: Structure-Activity Relationship (SAR) and functional mapping.

Key Applications

-

Carbonic Anhydrase (CA) Inhibition: Sulfonamides are the primary class of CA inhibitors. The unsubstituted sulfonamide (

) is most potent, but -

Synthetic Intermediate: The phenolic hydroxyl group is a "handle" for further derivatization. It can be alkylated to form ethers, creating larger, more complex drug candidates (e.g., PPAR agonists or COX-2 inhibitors) [5].

-

Antimicrobial Research: While less potent than sulfamethoxazole, diaryl sulfonamides retain bacteriostatic properties by interfering with folate synthesis pathways in susceptible organisms [6].

References

-

Shakuntala, K., Foro, S., & Gowda, B. T. (2011).[3][4] 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E, 67(4), o988. [Link]

-

Gowda, B. T., & Shetty, J. (2004).[3][5] Effect of substituents on the oxidative strengths of N-chloro-N-arylsulfonamides. Journal of Physical Organic Chemistry.

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

-

Matrix Fine Chemicals. (n.d.). N-(4-Hydroxyphenyl)-N-methylbenzenesulfonamide. Retrieved from [Link]

- Zia-ur-Rehman, M., et al. (2009). Synthesis, characterization and biological evaluation of some new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

- 1. 63301-13-3 CAS MSDS (4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 3. 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide, a molecule of interest in medicinal chemistry. In the absence of extensive empirical solubility data in publicly available literature, this guide focuses on the foundational principles and methodologies required to establish a robust solubility profile. We will delve into the predicted physicochemical properties of the compound, outline a detailed experimental protocol for thermodynamic solubility determination, and discuss the theoretical underpinnings of its expected solubility in aqueous and organic media. This document is intended to serve as a practical resource for researchers, enabling them to systematically evaluate the solubility characteristics of this and similar sulfonamide-based compounds.

Introduction: The Central Role of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount factor. A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and reach its site of action.[1] Poor solubility can lead to low and erratic bioavailability, hindering the development of a promising therapeutic agent.[2] Therefore, a thorough understanding of a compound's solubility profile in both aqueous and relevant organic solvent systems is indispensable during the early stages of drug development. This guide focuses on 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide, providing a roadmap to characterizing its solubility.

Physicochemical Profile of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide

An analysis of the molecular structure and its predicted properties provides the basis for understanding the solubility behavior of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide.

| Property | Predicted Value | Source |

| Molecular Formula | C12H10ClNO3S | [3] |

| Molecular Weight | 283.73 g/mol | [3] |

| Melting Point | 178 °C | [3] |

| pKa | 8.96 ± 0.10 | [3] |

| XLogP3-AA | 3.3 | [4] |

-

pKa: The predicted pKa of 8.96 suggests that the sulfonamide proton is weakly acidic.[3] This is a critical parameter as it dictates the ionization state of the molecule at different pH values. In aqueous solutions with a pH below the pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH approaches and surpasses the pKa, the molecule will deprotonate to form a more soluble anionic species.

-

logP: The predicted octanol-water partition coefficient (logP) of 3.3 indicates that 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is a lipophilic compound.[4] Generally, a positive logP value signifies a preference for a lipid or non-polar environment over an aqueous one. This suggests that the compound is likely to have limited aqueous solubility but better solubility in organic solvents.

-

Melting Point: The high melting point of 178 °C suggests strong intermolecular forces in the crystal lattice.[3] A higher melting point often correlates with lower solubility, as more energy is required to break the crystal lattice and solvate the molecules.

Theoretical Solubility Profile

Based on the physicochemical properties, we can infer the expected solubility behavior of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide.

Aqueous Solubility

The aqueous solubility of this compound is expected to be low due to its lipophilic nature (high logP) and strong crystal lattice energy (high melting point). The solubility will also be highly dependent on the pH of the aqueous medium.

-

At acidic to neutral pH (pH < 7): The compound will be in its neutral form, and its solubility will be at its minimum, governed by the intrinsic solubility of the un-ionized species.

-

At alkaline pH (pH > 9): As the pH increases above the pKa of 8.96, the sulfonamide and phenolic hydroxyl groups will deprotonate, forming a more polar, and therefore more water-soluble, anion.

Organic Solvent Solubility

Given its lipophilic character, 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is expected to exhibit greater solubility in organic solvents compared to water. The solubility in organic solvents will largely depend on the polarity of the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, and are expected to be effective at solvating the sulfonamide and hydroxyl groups.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are good hydrogen bond acceptors and can interact favorably with the N-H and O-H protons of the solute. DMSO is often a very good solvent for poorly soluble drug candidates.[5]

-

Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in non-polar solvents, as they cannot effectively solvate the polar functional groups of the molecule.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[2][5] This method, when coupled with a reliable analytical technique like High-Performance Liquid Chromatography with UV detection (HPLC-UV), provides accurate and reproducible thermodynamic solubility data.[1][6]

The Shake-Flask Protocol: A Self-Validating System

The following protocol outlines the steps for determining the thermodynamic solubility of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide.

Step 1: Preparation of Saturated Solutions

-

An excess amount of the solid compound is added to a series of vials containing the desired solvents (e.g., water at various pH values, methanol, ethanol, acetone, DMSO). The key is to ensure there is undissolved solid material at the end of the equilibration period.[1]

Step 2: Equilibration

-

The vials are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours.[1][7] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the dissolved compound remains constant.

Step 3: Phase Separation

-

The saturated solution is carefully separated from the undissolved solid. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[1] It is crucial to avoid any carryover of solid particles into the analytical sample.

Step 4: Quantification by HPLC-UV

-

The clear filtrate is then diluted with a suitable mobile phase and analyzed by a validated HPLC-UV method.[1][6] A calibration curve is generated using standard solutions of the compound of known concentrations to accurately quantify the amount dissolved in the saturated solution.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide valuable estimates of a compound's solubility.[8][9] These in silico methods are particularly useful in the early stages of drug discovery for high-throughput screening of large compound libraries.[8]

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use mathematical equations to correlate the chemical structure of a compound with its solubility.[8] They are trained on large datasets of compounds with known solubilities.

-

Thermodynamics-Based Methods: These approaches calculate the free energy of solvation to predict solubility.[8]

-

Machine Learning: More recently, machine learning algorithms, such as support vector machines and neural networks, have been employed to develop highly predictive solubility models.[8]

It is important to note that while computational tools are powerful, their predictions should be interpreted with caution and ideally validated with experimental data.[8]

Conclusion and Future Directions

References

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.).

- Life Chemicals. Compound solubility prediction in medicinal chemistry and drug discovery. (2023).

- IEEE Xplore.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015).

- Bienta. Shake-Flask Solubility Assay. (n.d.).

- Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. (n.d.).

- PubMed.

- Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. (2021).

- PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025).

- PCBIS. Thermodynamic solubility. (n.d.).

- Hacettepe University Journal of the Faculty of Pharmacy. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008).

- ChemRxiv.

- ChemSynthesis. N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide - 51767-43-2, C12H10ClNO3S, density, melting point, boiling point, structural formula, synthesis. (2025).

- Organic Chemistry Portal. cLogP Calculation - Osiris Property Explorer. (n.d.).

- PubChem. 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide. (n.d.).

- Guidechem. 4-chloro-N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide 141481-31-4 wiki. (n.d.).

- PubChem. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824. (n.d.).

- ChemicalBook. 63301-13-3(4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide) Product Description. (n.d.).

- PubChem. N-(4-Hydroxyphenyl)benzenesulfonamide | C12H11NO3S | CID 79622. (n.d.).

Sources

- 1. pharmaguru.co [pharmaguru.co]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. 63301-13-3 CAS MSDS (4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. enamine.net [enamine.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

An In-depth Technical Guide to the Toxicity and Safety of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, a chlorinated benzene ring and a hydroxyphenyl group, are common in various pharmacologically active compounds. As with any novel chemical entity, a thorough understanding of its toxicological profile and safe handling requirements is paramount for researchers and developers. This guide provides a comprehensive overview of the known and predicted toxicity of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide, drawing upon data from its structural analogs to offer a robust safety framework in the absence of complete experimental data for the parent compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for predicting its behavior and potential interactions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO₃S | |

| Molecular Weight | 283.73 g/mol | |

| Predicted Melting Point | 178 °C | |

| Predicted Boiling Point | 464.5±55.0 °C | |

| Predicted Density | 1.501±0.06 g/cm³ | |

| Predicted pKa | 8.96±0.10 |

Hazard Identification and Classification

Inferred GHS Hazard Classification:

| Hazard Class | Hazard Category | Hazard Statement | Basis for Classification |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for 4-chlorobenzenesulfonamide.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Based on data for 4-chlorobenzenesulfonamide.[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | Based on data for 4-chlorobenzenesulfonamide.[1] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Based on data for N-(4-hydroxyphenyl)benzenesulfonamide.[2] |

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

Toxicological Profile

The toxicological profile of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is not well-established through direct experimental studies. Therefore, this section relies on data from its primary structural analogs to provide a scientifically grounded assessment of its potential health effects.

Acute Toxicity

-

Oral: The N-(4-hydroxyphenyl)benzenesulfonamide analogue is classified as harmful if swallowed (Acute Toxicity, Category 4).[2] It is reasonable to assume a similar or greater level of oral toxicity for the chlorinated derivative due to the potential for increased lipophilicity and metabolic activation.

-

Dermal: Specific data is unavailable. However, given its classification as a skin irritant, dermal absorption may occur, and systemic effects following extensive skin contact cannot be ruled out.

-

Inhalation: The 4-chlorobenzenesulfonamide component is known to cause respiratory irritation.[1] Inhalation of dusts or aerosols of the target compound should be avoided.

Skin and Eye Irritation

Data for 4-chlorobenzenesulfonamide strongly suggests that 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide will be a skin and eye irritant.[1] Direct contact with the skin may cause redness, itching, and inflammation. Contact with the eyes can lead to serious irritation, pain, and potential damage.

Sensitization

There is no specific data available to assess the potential of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide to cause skin or respiratory sensitization. As a precautionary measure, individuals with known sensitivities to sulfonamides should handle this compound with extreme care.

Mutagenicity and Carcinogenicity

No specific mutagenicity or carcinogenicity data for 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide was found. Many sulfonamides are not considered to be mutagenic. However, the presence of a chlorinated aromatic ring warrants caution, as some chlorinated compounds can have genotoxic potential. Long-term studies would be required to definitively assess its carcinogenic potential.

Ecotoxicological Information

The environmental fate and ecotoxicity of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide have not been experimentally determined. However, based on the properties of related sulfonamides, the following can be inferred:

-

Persistence and Degradability: Sulfonamides can be persistent in the environment and may not be readily biodegradable.

-

Bioaccumulation: The potential for bioaccumulation will depend on the octanol-water partition coefficient (LogP). While not specifically calculated for this compound, related sulfonamides have varying bioaccumulation potentials.

-

Toxicity to Aquatic Organisms: Many sulfonamides exhibit toxicity to aquatic life. Therefore, the release of this compound into the environment should be strictly avoided.

Experimental Protocols: Safe Handling and Emergency Procedures

A proactive approach to safety is crucial when working with any chemical of unknown toxicity. The following protocols are based on best practices and the known hazards of its structural analogs.

Risk Assessment Workflow

Sources

Methodological & Application

Application Note & Synthesis Protocol: 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized as a vital pharmacophore in a multitude of therapeutic agents.[1][2] This protocol details the nucleophilic substitution reaction between 4-aminophenol and 4-chlorobenzenesulfonyl chloride. It is designed for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure a reliable and reproducible synthesis.

Introduction and Scientific Background

The synthesis of sulfonamides is a fundamental reaction in organic and medicinal chemistry, most commonly achieved by reacting a sulfonyl chloride with a primary or secondary amine.[3][4] The target molecule, 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide, incorporates this key functional group. It serves as a valuable precursor for developing more complex, biologically active molecules.[5]

The described synthesis proceeds via a nucleophilic attack of the amino group of 4-aminophenol on the highly electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride.[6] A base, such as pyridine or an aqueous solution of sodium carbonate, is employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[5] Understanding the reactivity and handling requirements of the reagents is critical for a successful outcome.

Experimental Workflow Overview

The synthesis workflow is a multi-stage process that begins with reagent setup and proceeds through reaction, isolation, purification, and final characterization.

Diagram 1: High-level experimental workflow for the synthesis of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide.

Reagents and Equipment

Reagent List

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Supplier | Notes |

| 4-Aminophenol | 123-30-8 | C₆H₇NO | 109.13 | Sigma-Aldrich | Purity ≥98% |

| 4-Chlorobenzenesulfonyl Chloride | 98-60-2 | C₆H₄Cl₂O₂S | 211.07 | TCI Chemicals | Corrosive, water-reactive |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Fisher Scientific | Anhydrous, Flammable, Toxic[7] |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | VWR | Anhydrous |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | J.T. Baker | 1 M Aqueous Solution |

| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Decon Labs | 200 Proof, for recrystallization |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Sigma-Aldrich | For TLC |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Sigma-Aldrich | For TLC |

Equipment List

| Equipment | Description |

| Round-bottom flask | 250 mL, two-neck |

| Magnetic stirrer and stir bar | |

| Ice bath | For temperature control |

| Dropping funnel | 100 mL, pressure-equalizing |

| Condenser with drying tube | Filled with CaCl₂ |

| Buchner funnel and filter flask | For vacuum filtration |

| Vacuum oven | For drying the final product |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| Rotary evaporator | For solvent removal |

| Standard laboratory glassware | Beakers, graduated cylinders, etc. |

| Personal Protective Equipment (PPE) | Safety goggles, lab coat, nitrile gloves |

Reaction Mechanism

The reaction is a classic nucleophilic acyl substitution at a sulfonyl group. The lone pair of electrons on the nitrogen atom of 4-aminophenol acts as the nucleophile, attacking the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. The tetrahedral intermediate then collapses, expelling a chloride ion. Pyridine, a weak base, deprotonates the resulting positively charged nitrogen and neutralizes the HCl byproduct to form pyridinium chloride.[8]

Diagram 2: Simplified reaction mechanism.

Detailed Step-by-Step Synthesis Protocol

CAUTION: This procedure involves hazardous materials. Perform all steps in a certified chemical fume hood while wearing appropriate PPE. 4-Chlorobenzenesulfonyl chloride is highly corrosive and reacts with moisture.[9][10] Pyridine is flammable and toxic.[11][12]

Step 1: Reaction Setup

-

Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar and a dropping funnel. Attach a condenser with a drying tube to the other neck.

-

Add 4-aminophenol (5.46 g, 50.0 mmol) to the flask.

-

Add anhydrous dichloromethane (100 mL) followed by anhydrous pyridine (4.8 mL, 60.0 mmol).

-

Stir the mixture at room temperature until the 4-aminophenol is fully dissolved.

-

Once dissolved, place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

Step 2: Addition of Sulfonyl Chloride

-

Dissolve 4-chlorobenzenesulfonyl chloride (11.61 g, 55.0 mmol) in anhydrous dichloromethane (50 mL) in the dropping funnel.

-

Add the 4-chlorobenzenesulfonyl chloride solution dropwise to the cooled, stirring reaction mixture over a period of 30-45 minutes.

-

Causality: A slow addition rate is crucial to control the exothermic nature of the reaction and prevent the formation of unwanted side products.

-

Step 3: Reaction and Monitoring

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for 4-6 hours.

-

Monitor the reaction's progress using TLC (eluent: 30% ethyl acetate in hexane). The starting material (4-aminophenol) should be consumed, and a new, less polar spot corresponding to the product should appear.

Step 4: Work-up and Isolation

-

Once the reaction is complete, carefully pour the mixture into a beaker containing 200 mL of ice-cold 1 M HCl. This step protonates the excess pyridine and precipitates the crude product.

-

Stir the resulting slurry for 15 minutes.

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove pyridinium hydrochloride and other water-soluble impurities.[13]

Step 5: Purification by Recrystallization

-

Transfer the crude solid to a 500 mL Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the pure, crystalline product by vacuum filtration and wash with a small amount of cold 50:50 ethanol/water.

Step 6: Drying

-

Dry the purified crystals in a vacuum oven at 50-60 °C overnight.

-

Record the final mass and calculate the percentage yield. A typical yield is in the range of 80-90%.

Product Characterization

The identity and purity of the synthesized 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide (MW: 283.73 g/mol ) should be confirmed using the following analytical techniques.[14]

| Technique | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~175-178 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.1 (s, 1H, -SO₂NH-), ~9.3 (s, 1H, Ar-OH), ~7.8 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H). Note: The protons on the two aromatic rings will appear as distinct doublets.[15] |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (O-H and N-H stretch), ~1340 & ~1160 (asymmetric and symmetric SO₂ stretch), ~1600 & ~1500 (aromatic C=C stretch), ~830 (para-disubstituted C-H bend). |

| Mass Spec (ESI-) | m/z: 282.0 [M-H]⁻ |

Safety and Hazard Management

All personnel must adhere to strict safety protocols.

-

4-Chlorobenzenesulfonyl Chloride: Causes severe skin burns and eye damage.[10] Reacts violently with water, releasing toxic hydrogen chloride gas.[9] Handle only in a fume hood, away from moisture. Wear chemical-resistant gloves, clothing, and eye/face protection.[16]

-

Pyridine: Highly flammable liquid and vapor.[7] Harmful if swallowed, inhaled, or in contact with skin.[12] Can cause damage to the liver, kidneys, and central nervous system upon chronic exposure.[7][12] Ensure proper ventilation and avoid all ignition sources.

-

Waste Disposal: Neutralize acidic and basic aqueous waste before disposal. Organic waste containing chlorinated solvents must be collected in a designated halogenated waste container.

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive 4-chlorobenzenesulfonyl chloride (hydrolyzed).2. Insufficient base.3. Reaction time too short. | 1. Use a fresh bottle of the reagent or a newly opened one.2. Ensure the correct stoichiometry of pyridine is used.3. Extend the reaction time and continue monitoring by TLC. |

| Oily Product / Fails to Crystallize | Presence of impurities, possibly unreacted starting material or side products. | 1. Ensure the work-up wash steps were thorough.2. Re-attempt recrystallization, ensuring slow cooling. If it still fails, consider purification by column chromatography (silica gel, ethyl acetate/hexane). |

| Reaction Stalls | Inadequate mixing or temperature control. | Ensure efficient stirring throughout the reaction. Confirm the reaction was allowed to warm to room temperature after the initial addition. |

References

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.

-

Prakash, G. K. S., et al. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]

-

Macmillan Group. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

-

Macmillan Group. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. Retrieved from [Link]

-

Aozun Yazhou Chemical. (n.d.). 4-Chlorobenzenesulfonyl Chloride MSDS. Retrieved from [Link]

-

American Chemical Society. (2020, August 31). Pyridine. Retrieved from [Link]

-

GOV.UK. (n.d.). Incident management: pyridine. Retrieved from [Link]

-

NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]

-

PMC. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide. Retrieved from [Link]

-

NIH. (n.d.). 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide. PMC. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chlorobenzenesulfonyl Chloride in Organic Synthesis. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-(4-Hydroxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]

- 8. acs.org [acs.org]

- 9. aozunasia.com [aozunasia.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. nj.gov [nj.gov]

- 13. 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 63301-13-3 CAS MSDS (4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. 4-Chlorobenzenesulfonamide(98-64-6) 1H NMR spectrum [chemicalbook.com]

- 16. 4-CHLOROBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

Application Note: A Guide to the Optimal Sulfonylation of 4-Aminophenol

For: Researchers, scientists, and drug development professionals.

Abstract

The sulfonylation of 4-aminophenol is a cornerstone reaction in medicinal and materials chemistry, yielding N-(4-hydroxyphenyl)sulfonamides, a scaffold present in numerous biologically active compounds. Achieving optimal yields and purity requires a nuanced understanding of the reaction parameters. This guide provides a detailed examination of the critical factors governing this transformation, including the choice of sulfonylating agent, base, and solvent system. We present two robust, field-proven protocols—one leveraging homogenous conditions with pyridine and another utilizing the biphasic Schotten-Baumann methodology—to provide researchers with reliable and scalable procedures. Mechanistic insights, workflow diagrams, and a comprehensive troubleshooting section are included to empower scientists to not only execute the reaction but also to adapt it to their specific synthetic challenges.

The Sulfonylation Reaction: Mechanistic Overview

The sulfonylation of 4-aminophenol is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine group acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds via a tetrahedral intermediate. A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2][3]

The phenolic hydroxyl group of 4-aminophenol is less nucleophilic than the amino group and generally does not compete under standard conditions. However, under strongly basic conditions, deprotonation of the phenol can lead to O-sulfonylation as a side reaction. Therefore, careful control of the base and reaction conditions is paramount for achieving chemoselectivity.

Caption: General mechanism of the sulfonylation of 4-aminophenol.

Critical Parameters for Reaction Optimization

The success of the sulfonylation hinges on the interplay of several key parameters. Understanding the role of each component allows for rational optimization and troubleshooting.

The Sulfonylating Agent

Aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) are the most common electrophiles for this transformation. Their reactivity is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, leading to faster reaction rates, while electron-donating groups have the opposite effect.

The Role of the Base

The base is arguably the most critical variable. Its function is twofold: to neutralize the generated HCl and, in some cases, to act as a catalyst.[2]

-

Pyridine: Often used as both the base and the solvent. It is a moderately hindered, weak base that effectively scavenges HCl without significantly promoting side reactions like O-sulfonylation. Its role can also be catalytic, forming a highly reactive sulfonylpyridinium salt intermediate.

-

Triethylamine (Et₃N): A stronger, non-nucleophilic base. It is effective at scavenging acid but can sometimes lead to faster, less controlled reactions.

-

Aqueous Inorganic Bases (NaOH, Na₂CO₃): Used in biphasic systems (Schotten-Baumann conditions). The base remains in the aqueous phase, neutralizing HCl as it is formed, while the organic reactants and product stay in the organic layer.[4][5] This method is often inexpensive, scalable, and excellent for preventing O-sulfonylation.

Solvent Selection

The choice of solvent depends on the base and the desired reaction conditions.

-

Aprotic Solvents (DCM, THF, Dioxane): Dichloromethane (DCM), tetrahydrofuran (THF), and dioxane are common choices when using organic bases like pyridine or triethylamine.[3][5] They are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions.

-

Biphasic Systems (Water/DCM): The hallmark of the Schotten-Baumann reaction, this system physically separates the base (aqueous) from the bulk of the organic reactants, providing excellent control over the reaction.[1][4]

-

Pyridine (as solvent): When used in excess, pyridine serves as both the solvent and the base, simplifying the reaction setup.

Temperature and Reaction Time

Most sulfonylations of anilines are exothermic and can be run at room temperature or slightly below (0 °C to RT).[6] Cooling the reaction mixture, especially during the addition of the sulfonyl chloride, is crucial to control the reaction rate and minimize the formation of side products. Reaction times can vary from 30 minutes to several hours, and progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).[6][7]

Standardized Laboratory Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-(4-hydroxyphenyl)benzenesulfonamide.

Protocol 1: Homogeneous Sulfonylation in Dichloromethane with Pyridine

This protocol is ideal for small to medium-scale synthesis where precise control is desired.

Reagent Table:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-Aminophenol | 109.13 | 10.0 | 1.09 g |

| Benzenesulfonyl Chloride | 176.62 | 10.5 (1.05 eq) | 1.30 mL |

| Pyridine | 79.10 | 25.0 (2.5 eq) | 2.0 mL |

| Dichloromethane (DCM) | - | - | 30 mL |

Step-by-Step Methodology:

-

Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (1.09 g, 10.0 mmol) and dichloromethane (30 mL).

-

Base Addition: Add pyridine (2.0 mL, 25.0 mmol) to the suspension. Stir until the 4-aminophenol dissolves completely.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Reagent Addition: Add benzenesulfonyl chloride (1.30 mL, 10.5 mmol) dropwise over 10-15 minutes using a syringe. Ensure the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding 20 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure N-(4-hydroxyphenyl)benzenesulfonamide as a white solid.[6]

Protocol 2: Biphasic Schotten-Baumann Conditions

This classic method is robust, easily scalable, and avoids the use of pyridine.[1][4]

Reagent Table:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-Aminophenol | 109.13 | 10.0 | 1.09 g |

| Benzenesulfonyl Chloride | 176.62 | 10.0 | 1.28 mL |

| Sodium Carbonate (Na₂CO₃) | 105.99 | - | 10% aq. solution |

| Water | - | - | 25 mL |

Step-by-Step Methodology:

-

Preparation: In a 100 mL flask, suspend 4-aminophenol (1.09 g, 10.0 mmol) in water (25 mL).

-

Base & Reagent Addition: Add benzenesulfonyl chloride (1.28 mL, 10.0 mmol) to the suspension. Then, add 10 mL of a 10% aqueous sodium carbonate solution.

-

Reaction: Stir the mixture vigorously at room temperature for 30-60 minutes. A precipitate should form.[6]

-

Work-up: After the reaction is complete (as indicated by TLC or the disappearance of the sulfonyl chloride smell), acidify the mixture to pH ~2 with concentrated HCl to precipitate any dissolved product.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Drying & Purification: Dry the solid in a vacuum oven. The crude product is often of high purity, but can be recrystallized from methanol or an ethanol/water mixture if necessary.[6]

Experimental Workflow and Data Interpretation

A typical experimental workflow involves reaction setup, monitoring, work-up, and finally, product characterization.

Caption: Standard experimental workflow for sulfonylation.

Summary of Expected Outcomes:

The table below summarizes typical conditions and expected outcomes for the synthesis of N-(4-hydroxyphenyl)benzenesulfonamide.

| Method | Base | Solvent | Temp. | Time | Typical Yield | Key Advantages |

| Protocol 1 | Pyridine | DCM | 0°C to RT | 2-4 h | 80-90% | Homogeneous, good control |

| Protocol 2 | Na₂CO₃ | Water | RT | 0.5-1 h | 70-85% | Scalable, inexpensive, no pyridine[6] |

Troubleshooting and Key Insights

-

Low Yield:

-

Cause: Incomplete reaction or loss during work-up.

-

Solution: Ensure the sulfonyl chloride is fresh. Check the stoichiometry of the base; insufficient base will halt the reaction. Extend reaction time if necessary.

-

-

Presence of Starting Material:

-

Cause: Insufficient sulfonylating agent or deactivated reagent.

-

Solution: Use a slight excess (1.05-1.1 eq) of the sulfonyl chloride. Ensure the 4-aminophenol is fully dissolved before adding the electrophile.

-

-

Formation of O-Sulfonylated Product:

-

Cause: Use of a very strong base or elevated temperatures, leading to deprotonation of the phenolic hydroxyl.

-

Solution: Switch to milder conditions, such as the Schotten-Baumann protocol, which minimizes this side reaction. Avoid strong, non-hindered bases like NaOH pellets.

-

-

Product is an Oil/Difficult to Crystallize:

-

Cause: Impurities are present.

-

Solution: Ensure a thorough aqueous wash during work-up to remove salts (e.g., pyridinium hydrochloride). If recrystallization fails, consider purification by column chromatography.

-

By carefully selecting the reaction conditions based on the principles outlined in this guide, researchers can reliably and efficiently synthesize N-arylsulfonamides from 4-aminophenol, paving the way for further discoveries in drug development and materials science.

References

- Vertex AI Search. Chemistry Schotten Baumann Reaction - SATHEE.

- Organic Chemistry Portal. Schotten-Baumann Reaction.

- Wikipedia. Schotten–Baumann reaction.

- Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction.

- J&K Scientific LLC. Schotten-Baumann Reaction.

-

Zia-ur-Rehman, M., et al. N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E, 2010, E66(Pt 2), o342. Available at: [Link]

-

ResearchGate. Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). Available at: [Link]

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. Schotten-Baumann Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. N-(4-Hydroxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Recrystallization Solvents for Purifying 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide

Introduction: The Critical Role of Purity in Sulfonamide-Based Active Pharmaceutical Ingredients

4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is a key intermediate and structural motif in the development of various therapeutic agents. The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. The presence of impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic efficacy, and unpredictable pharmacokinetic profiles. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system. This document provides a comprehensive guide to selecting an optimal recrystallization solvent and a detailed protocol for the purification of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide.

The Science of Solvent Selection: A Multifaceted Approach

The ideal recrystallization solvent for a given compound should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the cornerstone of effective recrystallization, allowing for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent for 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is guided by its molecular structure, which features both polar and non-polar characteristics. The presence of the sulfonamide (-SO₂NH-) and hydroxyl (-OH) groups imparts polarity and hydrogen bonding capabilities, while the two aromatic rings (a chlorophenyl and a hydroxyphenyl group) contribute to its non-polar nature. This dual character suggests that a single solvent may not be ideal, and often, a solvent mixture is required to achieve the desired solubility profile.

Key Principles for Solvent Selection:

-

"Like Dissolves Like": This principle suggests that solvents with similar polarity to the solute will be most effective. For our target compound, solvents with moderate polarity or mixtures of polar and non-polar solvents are likely candidates.

-

Solubility Gradient: The solvent should exhibit a steep solubility curve with respect to temperature. This ensures maximum recovery of the purified compound upon cooling.

-

Boiling Point: The solvent's boiling point should be high enough to allow for a significant temperature difference for dissolution and crystallization, but not so high as to make its removal from the purified crystals difficult.

-

Inertness: The solvent must not react with the compound being purified.

-

Volatility: A relatively volatile solvent is preferred for ease of removal from the final product.

-

Safety and Environmental Considerations: Toxicity, flammability, and environmental impact are crucial factors in solvent selection.

Comparative Analysis of Potential Recrystallization Solvents

Based on the structural characteristics of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide and general practices for sulfonamide purification, several solvent systems were evaluated. The following table summarizes the properties and suitability of common solvents.

| Solvent/Solvent System | Boiling Point (°C) | Polarity | Rationale for Consideration | Potential Drawbacks |

| Water | 100 | High | Good for dissolving polar impurities. | Poor solubility of the target compound. |

| Ethanol | 78 | High | Good general solvent for many organic compounds. | May have high solubility at room temperature, leading to lower yield. |

| Isopropanol | 82 | Moderate | Often a good choice for sulfonamides.[1][2] | Similar to ethanol, may result in lower yields if used alone. |

| Methanol | 65 | High | Can be effective for some sulfonamides.[3] | Lower boiling point may not provide a sufficient temperature gradient. |

| Ethyl Acetate | 77 | Moderate | Good solvent for moderately polar compounds.[4] | May be too good of a solvent, leading to poor recovery. |

| Ethanol/Water Mixture | Variable | Tunable | Allows for fine-tuning of polarity to optimize solubility.[1] | The optimal ratio needs to be determined experimentally. |

| Isopropanol/Water Mixture | Variable | Tunable | A commonly used and effective system for sulfonamides.[1][2] | Requires careful determination of the ideal composition. |

Experimental Protocol: Recrystallization of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide

This protocol provides a step-by-step guide for the purification of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide using a 70% isopropanol/water solvent system.

Materials and Equipment:

-

Crude 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide

-

Isopropanol (ACS grade or higher)

-

Deionized water

-

Activated charcoal (decolorizing carbon)

-

Erlenmeyer flasks (appropriate sizes)

-

Graduated cylinders

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Filter paper (Whatman No. 1 or equivalent)

-

Glass stirring rod

-

Spatula

-

Watch glass

-

Ice bath

-

Vacuum source

-

Drying oven or desiccator

Workflow Diagram

Caption: Workflow for the recrystallization of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide.

Step-by-Step Procedure:

-

Preparation of the Solvent Mixture: Prepare a 70% (v/v) isopropanol-water solution. For example, to make 100 mL of the solvent, mix 70 mL of isopropanol with 30 mL of deionized water.

-

Dissolution:

-

Place the crude 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide into an appropriately sized Erlenmeyer flask.

-

Add a magnetic stir bar to the flask.

-

Add a small amount of the 70% isopropanol/water solvent to the flask, just enough to create a slurry.[5]

-

Heat the mixture on a hot plate with stirring.

-

Gradually add more hot 70% isopropanol/water in small portions until the solid just dissolves completely.[1][5] It is crucial to use the minimum amount of hot solvent to ensure a good yield.[1]

-

-

Decolorization (if necessary):

-

If the solution is colored, remove the flask from the heat and allow it to cool slightly.

-

Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution.[1][6]

-

Reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb colored impurities.

-

-

Hot Gravity Filtration (if charcoal was added or if insoluble impurities are present):

-

This step is critical to remove the activated charcoal or any other insoluble impurities.

-

Pre-heat a second Erlenmeyer flask and a glass funnel. This can be done by placing them in an oven or by rinsing them with hot solvent. This prevents premature crystallization of the product in the funnel.[1]

-

Place a piece of fluted filter paper in the pre-heated funnel.

-

Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated Erlenmeyer flask.[7]

-

-

Crystallization:

-

Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.[6]

-

Allow the solution to cool slowly and undisturbed to room temperature.[5] Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

-

Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.[1][6]

-

-

Isolation of Crystals:

-

Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold 70% isopropanol/water solvent.

-

Turn on the vacuum source and pour the crystallized mixture into the Buchner funnel.

-

Use a spatula to transfer any remaining crystals from the flask.

-

-

Washing the Crystals:

-

Drying the Crystals:

-

Continue to draw air through the Buchner funnel for several minutes to help dry the crystals.[7]

-

Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster drying, the crystals can be placed in a desiccator or a drying oven at a temperature well below the melting point of the compound.

-

Troubleshooting Common Recrystallization Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of the pure compound.[1] |

| "Oiling out" occurs (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[1]- Change the solvent or the solvent mixture composition.[1] |

| Low recovery of purified product. | - Too much solvent was used.- Premature crystallization during hot filtration.- The chosen solvent is too good of a solvent at low temperatures. | - Reduce the volume of the mother liquor by evaporation and attempt a second crystallization.[1]- Ensure all glassware for hot filtration is adequately pre-heated.[1]- Re-evaluate the solvent system; a higher proportion of the "poor" solvent (water) may be needed. |

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all operations in a well-ventilated fume hood.

-

Isopropanol and ethanol are flammable. Avoid open flames and use a hot plate for heating.

-

Handle hot glassware with appropriate clamps or tongs.

-

Consult the Safety Data Sheet (SDS) for all chemicals used.

References

- US2777844A - Sulfonamide purification process - Google Patents. (n.d.).

-

What's the best solvent to remove these crystals and recrystallize it? : r/chemistry - Reddit. (2024, January 13). Retrieved February 13, 2026, from [Link]

-

Single-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 13, 2026, from [Link]

-

Recrystallization.pdf. (n.d.). Retrieved February 13, 2026, from [Link]

-

The crystal landscape and cocrystallization of primary aromatic sulfonamides - CORA. (n.d.). Retrieved February 13, 2026, from [Link]

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Note: Preparation of High-Quality Stock Solutions of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide for In Vitro Assays

Abstract

The reproducibility and reliability of in vitro assay data are fundamentally dependent on the quality and accuracy of the reagents used. 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is a compound of interest in various biological research fields. The precise preparation of its stock solutions is a critical, yet often overlooked, procedural step that can significantly impact experimental outcomes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, sterilizing, storing, and utilizing stock solutions of this compound. We emphasize the causality behind each step, from solvent selection to storage protocols, to ensure the generation of consistent and trustworthy data in cell-based and biochemical assays.

Introduction: The Criticality of the Stock Solution

A stock solution is a concentrated solution that is diluted to a lower concentration for actual use.[1] The practice of preparing a concentrated stock solution rather than weighing minuscule amounts of a compound for each experiment offers several distinct advantages:

-

Enhanced Accuracy: Weighing larger quantities of the solid compound minimizes the relative error from the balance, leading to a more accurate final concentration.[2][3]

-

Improved Efficiency: It eliminates the need for repetitive weighing and dissolving, streamlining the experimental workflow.[3]

-

Increased Consistency: Using a single, well-characterized stock solution across multiple experiments ensures consistency and improves the reproducibility of results.[3]

-

Greater Stability: Concentrated solutions in appropriate solvents, like DMSO, are often more stable and less prone to degradation or microbial growth than dilute aqueous working solutions.[1][4]

This guide provides a self-validating framework for the preparation of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide stock solutions, ensuring the integrity of your experimental starting material.

Compound Properties & Safety Precautions

A thorough understanding of the compound's physicochemical properties is the foundation for developing a robust preparation protocol.

Table 1: Physicochemical Properties of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide

| Property | Value | Source |

|---|---|---|

| CAS Number | 63301-13-3 | [5] |

| Molecular Formula | C₁₂H₁₀ClNO₃S | [5] |

| Molecular Weight | 283.73 g/mol | [5] |

| Expected Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and DMF. |[6] |

Safety First: Handling the Compound

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[8]

-

Disposal: Dispose of the compound and any contaminated materials according to your institution's approved waste disposal guidelines.[7]

The Stock Solution Workflow: From Powder to Plate

The overall process involves a series of logical steps designed to maintain accuracy and sterility from the initial weighing to the final dilution in your assay.

Caption: High-level workflow for stock solution preparation and use.

Materials and Equipment

-

4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Calibrated analytical balance

-

Volumetric flasks (Class A for best accuracy)[2]

-

Sterile microcentrifuge tubes or cryovials (amber colored recommended to prevent photodecomposition)[4]

-

Sterile, disposable syringe (e.g., 1-5 mL)

-

Sterile 0.22 µm syringe filter (low protein binding, e.g., PVDF or PES membrane)

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Sonicator bath (optional, but recommended)

Core Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening.

Part 5.1: Foundational Calculations

Accurate calculations are non-negotiable. The molarity of a solution is defined as moles of solute per liter of solution.[9]

Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)

Example Calculation for 1 mL of a 10 mM Stock:

-

Molarity = 10 mM = 0.010 mol/L

-

Volume = 1 mL = 0.001 L

-

Molecular Weight = 283.73 g/mol

Mass (mg) = 0.010 mol/L * 0.001 L * 283.73 g/mol * 1000 mg/g = 2.8373 mg

Table 2: Mass of Compound Required for a 10 mM Stock Solution

| Final Volume | Mass Required (mg) |

|---|---|

| 1 mL | 2.84 mg |

| 5 mL | 14.19 mg |

| 10 mL | 28.37 mg |

Pro-Tip: It is often easier and more accurate to weigh a larger mass (e.g., 14.19 mg) and dissolve it in a larger volume (5 mL) than to attempt to weigh a very small mass.[2]

Part 5.2: Detailed Experimental Protocol

This workflow is designed to ensure complete dissolution and sterility, which are critical for cell-based assays.

Caption: Step-by-step protocol for preparing a 10 mM stock solution.

-

Weigh the Compound: On a calibrated analytical balance, carefully weigh the calculated mass of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide.

-

Transfer: Transfer the weighed powder into a sterile, appropriately sized tube or vial. Ensure all powder is transferred.

-

Initial Solvent Addition: Add approximately 90% of the final required volume of anhydrous DMSO. This provides space for the solute and facilitates mixing.

-

Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids persist, place the vial in a sonicator water bath for 5-10 minutes. Causality: Sonication uses ultrasonic waves to break up particle aggregates, significantly aiding the dissolution of poorly soluble compounds.

-

Visual Confirmation: Hold the vial against a light source to visually confirm that all solid particles have dissolved and the solution is clear. This is a critical quality control step.

-

Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final calculated volume (e.g., 1 mL). Mix by gentle inversion.

-

Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter. Dispense the solution through the filter into a new sterile collection tube. Causality: Membrane filtration is the standard method for sterilizing heat-sensitive solutions like DMSO stocks, effectively removing bacteria and fungi without degrading the compound.[10][11] A 0.22 µm pore size is the standard for sterilizing grade filtration.

-

Aliquot for Storage: Immediately dispense the sterile stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled cryovials. Causality: Aliquoting prevents the degradation that can occur with repeated freeze-thaw cycles of the main stock solution.

-

Label and Store: Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.[4] Store immediately at -20°C for short-to-medium term storage or -80°C for long-term storage.

Protocol: Preparing Working Solutions via Serial Dilution

Working solutions are prepared by diluting the high-concentration stock into your final assay buffer or cell culture medium. The dilution equation is the key tool for this step.[12][13]

Formula (Dilution Equation): M₁V₁ = M₂V₂

-

M₁ = Molarity of the stock solution (e.g., 10 mM)

-

V₁ = Volume of the stock solution to use (the unknown)

-

M₂ = Desired molarity of the working solution (e.g., 10 µM)

-

V₂ = Final desired volume of the working solution (e.g., 1 mL)

Example: Preparing 1 mL of a 10 µM Working Solution

-

Rearrange the formula: V₁ = (M₂V₂) / M₁

-

Ensure units are consistent: 10 mM = 10,000 µM.

-

Calculate V₁: V₁ = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL

Protocol:

-

Briefly thaw a single aliquot of the 10 mM stock solution at room temperature.

-